![molecular formula C25H26N4O2 B3181681 MCH-1 antagonist 1 CAS No. 1039825-68-7](/img/structure/B3181681.png)
MCH-1 antagonist 1
Overview
Description
MCH-1 antagonist 1 is a potent melanin concentrating hormone (MCH-1) antagonist . It has a Ki of 2.6 nM and also inhibits CYP3A4 with an IC50 of 10 μM . The protein encoded by this gene, a member of the G protein-coupled receptor family 1, is an integral plasma membrane protein which binds melanin-concentrating hormone . The encoded protein can inhibit cAMP accumulation and stimulate intracellular calcium flux, and is probably involved in the neuronal regulation of food consumption .
Mechanism of Action
MCH-1 antagonist 1 works by binding to the melanin-concentrating hormone receptor 1 (MCHR1), inhibiting its function . This blockade of MCH1 produces antidepressant and anxiolytic effects in a variety of rodent models . The regulation of the hypothalamus-pituitary-adrenal axis activity, mesolimbic dopaminergic system, and serotonergic system may be responsible for the stress-coping and mood-modulating effects of MCH1 antagonists .
Future Directions
The MCH/MCH1 system has integral roles in many cellular events and represents an important therapeutic target . It may be targeted in strategies for developing treatments against obesity and mood disorders, and possibly also for inflammatory diseases . Therefore, MCH1 antagonists may enable improved treatment for depression and anxiety disorders and deserve further investigation, particularly in clinical trials, as potential new treatments for these disorders .
properties
IUPAC Name |
4-phenylmethoxy-1-[1-(2-pyrrolidin-1-ylethyl)indazol-5-yl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-25-17-23(31-19-20-6-2-1-3-7-20)10-13-28(25)22-8-9-24-21(16-22)18-26-29(24)15-14-27-11-4-5-12-27/h1-3,6-10,13,16-18H,4-5,11-12,14-15,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYFLZCKXHEJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=C(C=C(C=C3)N4C=CC(=CC4=O)OCC5=CC=CC=C5)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MCH-1 antagonist 1 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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